1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group and a methanesulfinylphenyl group attached to an ethanone backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one involves several steps, typically starting with the preparation of the fluorophenyl and methanesulfinylphenyl intermediates. These intermediates are then subjected to a series of reactions, including Friedel-Crafts acylation, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfinyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one can be compared with similar compounds such as:
4-Fluorophenyl 4-methoxyphenyl sulfone: This compound has a similar fluorophenyl group but differs in the presence of a methoxy group instead of a methanesulfinyl group.
1-{3-fluoro-4-[(4-fluorophenyl)sulfanyl]phenyl}ethan-1-one: This compound features a similar ethanone backbone but has different substituents on the phenyl rings.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
36187-64-1 |
---|---|
Molekularformel |
C15H13FO2S |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C15H13FO2S/c1-19(18)14-8-2-11(3-9-14)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
WDXBFDXOFHJXFT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.